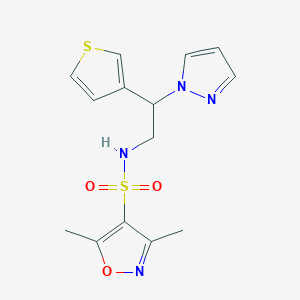
N-(2-hydroxypropyl)benzamide
Descripción general
Descripción
N-(2-hydroxypropyl)benzamide is a useful research compound. Its molecular formula is C10H13NO2 and its molecular weight is 179.219. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemistry
Copper-Mediated Aryloxylation : Copper-mediated selective mono- or diaryloxylation of benzamides, including N-(2-hydroxypropyl)benzamide derivatives, has been achieved using 2-aminopyridine 1-oxide as a directing group. This process offers a straightforward method for synthesizing mono- and diaryloxylated benzoic acids (Hao et al., 2014).
Improved Synthesis Process : An improved synthesis process for 2-hydroxy-N-(pyridin-4-yl)benzamide from salicylic acid and 4-aminopyridine under mild conditions has been developed, indicating potential for high-yield synthesis (Dian, 2010).
Biological Activity Spectrum : A study investigated the biological activity of chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides, showing potential in mycobacterial, bacterial, and fungal strain inhibition, as well as inhibition of photosynthetic electron transport (Imramovský et al., 2011).
Antibacterial Activity : N-(3-Hydroxy-2-pyridyl)benzamides have demonstrated in vitro antimicrobial activity against various bacteria, highlighting their potential as antibacterial agents (Mobinikhaledi et al., 2006).
Metalloligands in Magnetism : Metalloligands derived from hydroxy-N-benzamides coordinate with copper and lanthanide salts, demonstrating potential applications in single-molecule and single-chain magnets (Costes et al., 2010).
Biological and Medicinal Research
Antimicrobial Activity of Derivatives : Synthesis of N-(o-hydroxyphenyl)benzamides and evaluation of their in vitro antimicrobial activity against bacteria and Candida albicans suggests potential for antimicrobial applications (Şener et al., 2000).
Synthesis and Antibacterial Evaluation : A study on N-hydroxy-2-(4-methylbenzamido)benzamide reported its synthesis and investigation of antibacterial activity against bacterial strains, including crystal structure analysis (Ibnouf et al., 2021).
Antifungal Activity : Novel N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives demonstrated antifungal activity, particularly against phyto-pathogenic fungi and yeast, suggesting their potential as antifungal agents (Ienascu et al., 2018).
Manganese Complexes in Chemistry : Manganese complexes containing amine-(amido or amidato)-phenolato type ligands, including those derived from hydroxy-N-(n-aminoalkyl)benzamides, were studied for their structures and properties, indicating potential in chemical applications (Mitsuhashi et al., 2016).
Radioiodinated Derivatives in Melanoma Imaging : Radioiodinated N-(dialkylaminoalkyl)benzamides, including derivatives of N-(2-hydroxyethyl)benzamide, showed high uptake in melanoma, indicating their potential in melanoma imaging and therapy (Eisenhut et al., 2000).
Synthesis of Antimicrobial Agents : Synthesis of N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamides and evaluation of their antibacterial and antifungal activities revealed potential as antimicrobial agents (Ertan et al., 2007).
Metal Complexes in Cancer Therapy : Synthesis and evaluation of metal complexes of 2-hydroxy-N-(4-phenylthiazol-2-yl)benzamide for anticancer properties suggested their potential as antitumor agents (Rizk et al., 2021).
Mecanismo De Acción
The mechanism of action of N-substituted benzamides, which includes N-(2-hydroxypropyl)benzamide, has been studied. While procainamide was found to be biologically inert, the addition of a chloride in the 3 position of the benzamide ring created a compound that induced rapid apoptosis . Furthermore, it also inhibited NF B activation by inhibition of I B breakdown .
Safety and Hazards
Propiedades
IUPAC Name |
N-(2-hydroxypropyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-8(12)7-11-10(13)9-5-3-2-4-6-9/h2-6,8,12H,7H2,1H3,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVEKOIABBLJFPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC=CC=C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]propanamide](/img/structure/B3001891.png)
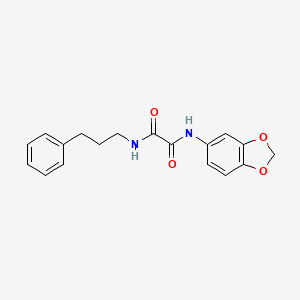
![Tert-butyl N-[2-(3-aminocyclopentyl)ethyl]carbamate](/img/structure/B3001894.png)
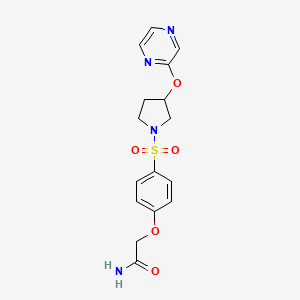
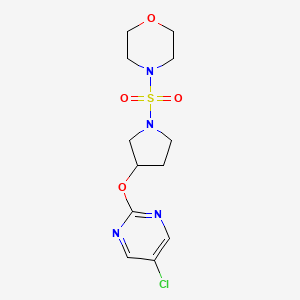
![N-(2,5-difluorophenyl)-2-[[7-(4-ethoxyphenyl)-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl]butanamide](/img/structure/B3001897.png)

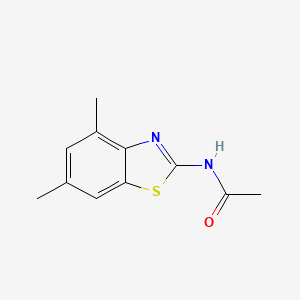

![2-[[1-(2-Methoxybenzoyl)piperidin-4-yl]methyl]-6-pyrazol-1-ylpyridazin-3-one](/img/structure/B3001901.png)
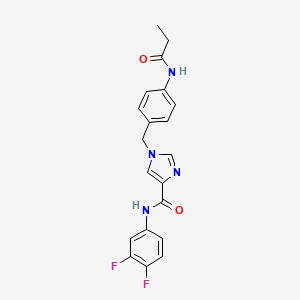
![1-(3,4-Dimethylbenzoyl)-3-(4-fluorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B3001905.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)acetamide](/img/structure/B3001909.png)
